4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

EGFR L858R Non‑small‑cell lung cancer Mutant‑selective inhibitor

EGFR/KRAS-mutant NSCLC researchers often struggle with non-selective probes that fail to differentiate mutant from wild-type signaling. This furan-pyridazinone-benzamide (CAS 1021132-87-5) solves this with patent-backed SAR selectivity: • Sub-µM IC₅₀ (~0.5 µM) in H3255 L858R-EGFR cells, >20-fold over phenyl analog • 7-fold potency gain vs. p-tolyl congener in H2030 KRAS G12C cells • Butanamido linker enables affinity chromatography without abolishing activity • Matched inactive analogs available for on-target assay validation

Molecular Formula C19H18N4O4
Molecular Weight 366.377
CAS No. 1021132-87-5
Cat. No. B2563572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide
CAS1021132-87-5
Molecular FormulaC19H18N4O4
Molecular Weight366.377
Structural Identifiers
SMILESC1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C19H18N4O4/c20-19(26)13-5-7-14(8-6-13)21-17(24)4-1-11-23-18(25)10-9-15(22-23)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H2,20,26)(H,21,24)
InChIKeyMZDNPBZWLZAHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SKI-104122 Baseline Characterization


The compound 4-(4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide (CAS 1021132-87-5) belongs to the pyridazinone‑containing benzamide class, disclosed within the Sloan‑Kettering Institute patent estate (EP2518063, US2010210649, and US9562019B2) as part of a library that targets proliferative pathways downstream of oncogenic EGFR and KRAS mutations [1]. Structurally, it incorporates a furan‑2‑yl‑pyridazinone core tethered via a butanamido linker to a 4‑aminobenzamide terminus (C19H18N4O4, MW 366.38). The compound was identified through high‑throughput screening of small‑molecule libraries for anti‑proliferative activity against non‑small‑cell lung cancer (NSCLC) lines, including those harboring T790M‑EGFR and KRAS mutations [2].

Pathway Context
Mutant EGFR (L858R) and KRAS-driven NSCLC cell proliferation pathway studies
Structural Attribute
Furan-2-yl-pyridazinone core with butanamido linker and para-benzamide terminus
Procurement Note
Patent-disclosed tool compound within a defined pyridazinone-benzamide SAR series

SKI-104122: Why Generic Substitution Fails


In‑class pyridazinone‑benzamide analogs cannot be simply interchanged because the specific combination of the furan‑2‑yl‑pyridazinone pharmacophore, the butanamido spacer length, and the para‑substituted benzamide terminus collectively dictates both the cellular potency and the selectivity profile against mutant‑EGFR‑ and KRAS‑driven NSCLC lines [1]. For example, the patent SAR data show that replacing the furan ring with substituted phenyl or tolyl groups fundamentally alters the anti‑proliferative IC₅₀ by more than an order of magnitude, while truncating the butanamido linker to an acetamido bridge abolishes activity in H3255 (L858R‑EGFR) and H2030 (KRAS‑mutant) cell models [2].

Furan substitution replaced with phenyl or tolyl may shift cellular response beyond an order of magnitude in L858R-EGFR and KRAS-mutant NSCLC models.
Shortening the butanamido linker to acetamido may abolish proliferation-inhibition endpoints; linker-dependent geometry is critical for target engagement.
Para-benzamide regioisomer is required; ortho isomer shows markedly reduced activity, and interchanging regioisomers can compromise biological readout.

SKI-104122 Differentiation vs. Analogs


Mutant EGFR Selectivity in NSCLC

The furan‑2‑yl‑pyridazinone compound SKI‑104122 (the structural framework of CAS 1021132-87-5) exhibits preferential growth inhibition in the L858R‑EGFR mutant cell line H3255 compared with wild‑type EGFR lines. In the primary HTS, the compound achieved an IC₅₀ of approximately 0.5 µM in H3255 cells, whereas the phenyl‑substituted analog (4‑(4‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)butanamido)benzamide) showed an IC₅₀ > 10 µM in the same line [1]. The furan moiety thus confers >20‑fold selectivity over the direct phenyl comparator.

Mutant EGFR selectivity
Head-to-head
SKI-104122 (furan)vsphenyl analog
>20-fold lower IC₅₀ in H3255 L858R-EGFR cells
72-h CellTiter-Glo assay
Furan substitution supports L858R-EGFR endpoint study fit; phenyl analog is essentially inactive.
Patent-derived SAR data; independent replication recommended.
EGFR L858R Non‑small‑cell lung cancer Mutant‑selective inhibitor

Furan vs. p-Tolyl Potency in KRAS-Mutant NSCLC

In the KRAS‑mutant H2030 cell line, the furan‑2‑yl compound (SKI‑104122) inhibits proliferation with an IC₅₀ of 1.2 µM, whereas the p‑tolyl analog (2‑(4‑(6‑oxo‑3‑(p‑tolyl)pyridazin‑1(6H)‑yl)butanamido)benzamide) exhibits an IC₅₀ of 8.4 µM [1]. This represents a 7‑fold potency advantage for the furan substituent.

KRAS-mutant potency
Head-to-head
SKI-104122 (furan)vsp-tolyl analog
7-fold lower IC₅₀ (1.2 µM vs 8.4 µM) in H2030 KRAS G12C cells
72-h CellTiter-Glo assay
Furan provides consistent cellular response across mutation contexts; aryl replacements yield weaker inhibition.
Patent-disclosed comparative SAR; verify in intended cell model.
KRAS G12C Pyridazinone SAR Lung adenocarcinoma

Butanamido vs. Acetamido Linker Requirement

The four‑carbon butanamido linker is critical for activity. The direct acetamido‑linked analog (4‑(2‑(3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl)acetamido)benzamide) shows an IC₅₀ of >20 µM in H3255 cells, compared with ~0.5 µM for the butanamido compound [1]. This >40‑fold loss of activity upon shortening the linker demonstrates that the butanamido spacer places the benzamide moiety in an optimal geometry for target engagement.

Linker length requirement
Head-to-head
Butanamido linkervsacetamido linker
>40-fold activity loss (IC₅₀ >20 µM) in H3255 cells
72-h proliferation assay
Four-carbon linker is critical for target engagement; shorter spacer abolishes cellular endpoint response.
SAR data from patent; linker geometry must be retained.
Linker SAR Pyridazinone Spacer length

Benzamide Regioisomer: para vs. ortho Activity

The para‑benzamide substitution pattern (CAS 1021132-87-5) is required for potency. The ortho‑benzamide isomer (2‑(4‑(3‑(furan‑2‑yl)‑6‑oxopyridazin‑1(6H)‑yl)butanamido)benzamide) is >10‑fold less active in H3255 (IC₅₀ >5 µM vs. ~0.5 µM) [1]. This regioisomeric difference is consistent across multiple pyridazinone‑benzamide congeners.

Benzamide regioisomer
Head-to-head
para-benzamidevsortho-benzamide
>10-fold higher potency (IC₅₀ ~0.5 µM vs >5 µM) in H3255
72-h CellTiter-Glo, L858R-EGFR cells
Para-substitution is required for cell-based activity; ortho isomer serves as negative control.
Verify regioisomer identity upon procurement.
Regioisomer SAR Benzamide Pyridazinone

SKI-104122 Oncology Research Applications


Target Deconvolution Probe for Mutant EGFR NSCLC

Based on the demonstrated sub‑micromolar IC₅₀ in H3255 L858R‑EGFR cells and the sharp structure‑activity differentiation against phenyl, p‑tolyl, and acetamido linker analogs, this compound serves as an excellent chemical probe for affinity‑chromatography‑based target deconvolution in EGFR‑mutant lung cancer models [1]. The SAR‑defined linker site allows conjugation without abolishing biological activity, a feature explicitly exploited in the patent for generating affinity matrices [2].

KRAS-Mutant NSCLC Screening and Combinations

With an IC₅₀ of 1.2 µM in H2030 KRAS G12C cells, the compound is suitable for secondary screening cascades that compare single‑agent activity versus combination with covalent KRAS G12C inhibitors (e.g., sotorasib or adagrasib) [1]. The furan‑specific gain in potency over the p‑tolyl congener (7‑fold) supports its selection as the preferred pyridazinone scaffold for combination studies.

Negative Controls via Linker/Regioisomer Swap

The availability of structurally matched but biologically inactive analogs (acetamido‑linker variant, IC₅₀ >20 µM; ortho‑benzamide isomer, IC₅₀ >5 µM) provides built‑in negative control compounds that enable rigorous data interpretation in cell‑based assays [1]. Researchers can procure both the active parent and the inactive comparator pair to confirm on‑target effects.

Application
Selection Property
Validation Focus
Mutant EGFR target deconvolution probe
Defined linker for affinity-matrix conjugation without activity loss
Target engagement confirmation via pull-down in L858R-EGFR NSCLC models
KRAS G12C combination screening
Furan-substituted scaffold with improved cellular response vs. simple aryl analogs
Synergy assessment with covalent KRAS G12C inhibitors in H2030 cell model
Negative control compound pairs
Inactive linker/regioisomer analogs available as matched controls
On-target effect verification by comparing active parent with inactive comparator
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